

Solubility of 1-(1-Phenylethyl)piperazine in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(1-Phenylethyl)piperazine**

Cat. No.: **B2491723**

[Get Quote](#)

Introduction: The Significance of 1-(1-Phenylethyl)piperazine

1-(1-Phenylethyl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a phenylethyl group.^[1] Its molecular structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting neurological disorders.^[1] The physicochemical properties of this molecule, especially its solubility, are critical determinants of its utility in synthesis, purification, formulation, and ultimately, its bioavailability and efficacy in biological systems.

Understanding the solubility profile is not merely an academic exercise; it is a foundational requirement for successful drug development. Poor solubility can lead to challenges in formulation, variable absorption, and insufficient therapeutic effect. This guide aims to provide the theoretical and practical knowledge necessary to navigate these challenges.

Theoretical Framework: Predicting Solubility Behavior

The solubility of **1-(1-phenylethyl)piperazine** is governed by its distinct molecular structure, which contains both polar and non-polar moieties. The fundamental principle of "like dissolves like" provides a strong predictive foundation.^{[2][3]}

- Molecular Structure Analysis: The molecule can be deconstructed into two key components:

- The Piperazine Ring: This is a polar, heterocyclic amine structure. The two nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine (-NH) is a hydrogen bond donor.[4][5] This portion of the molecule contributes to its solubility in polar solvents.
- The Phenylethyl Group: This is a non-polar, aromatic hydrocarbon group. It is hydrophobic and contributes to the molecule's solubility in non-polar organic solvents.
- The Role of pKa and pH: As a derivative of piperazine, **1-(1-phenylethyl)piperazine** is a weak base.[4] The nitrogen atoms in the piperazine ring can be protonated in acidic conditions to form a water-soluble salt.[6][7] The pKa values for the parent piperazine molecule are approximately 9.73 and 5.35.[8] Substitution on the nitrogen atom, as in this case, will modulate these values but the fundamental basic character remains.[9][10] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, increasing significantly in acidic solutions.
- Intermolecular Forces: Solubility is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy of solute-solvent interactions must overcome the lattice energy of the solid solute and the cohesive forces of the solvent.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(1-phenylethyl)piperazine** is essential for understanding its solubility.

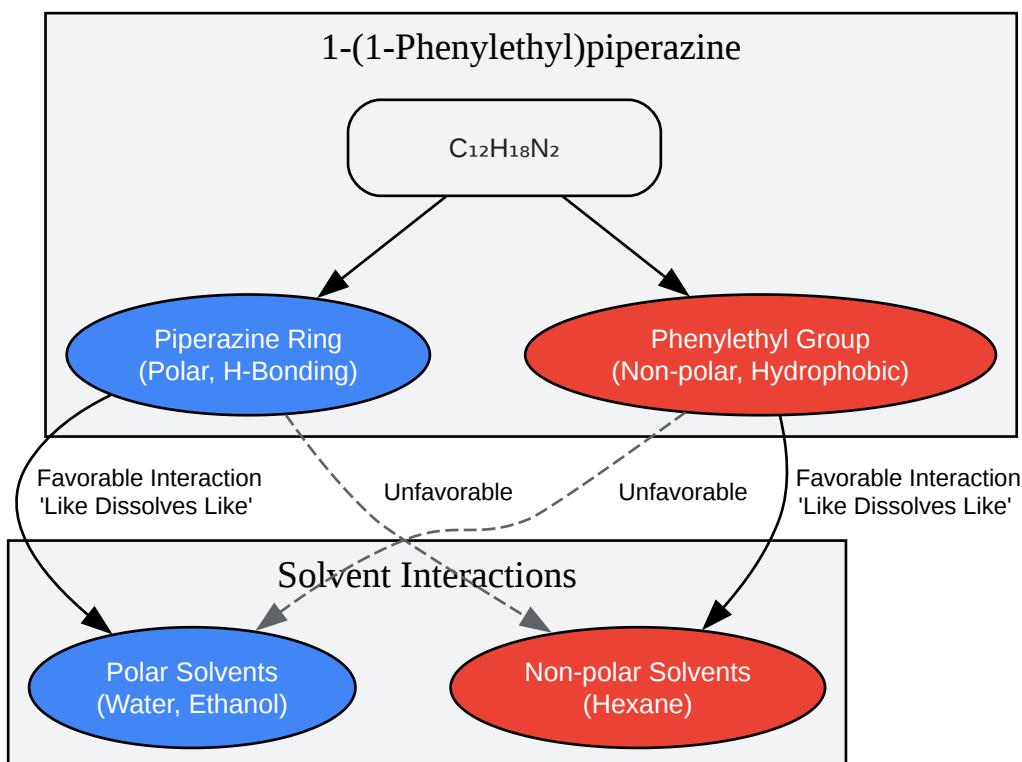
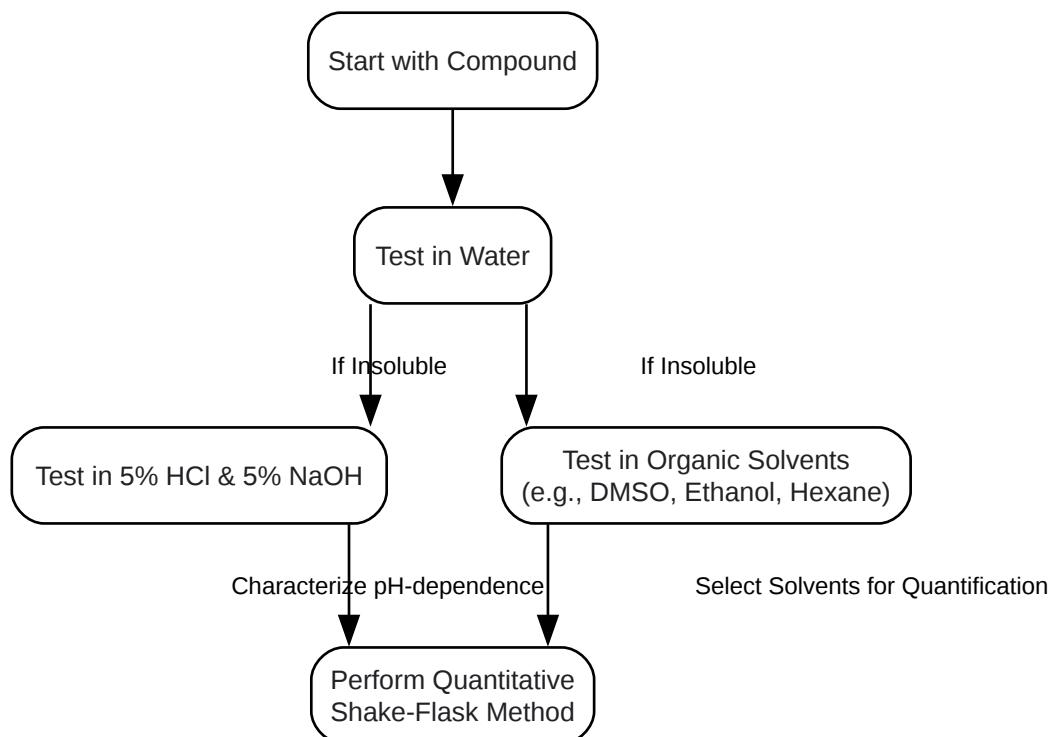
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ N ₂	[1] [11]
Molecular Weight	190.28 g/mol	[1] [11]
Appearance	Solid	
Hydrogen Bond Donor Count	1	[12]
Hydrogen Bond Acceptor Count	2	[12]
Predicted pKa	The parent piperazine has pKa values of ~9.73 and ~5.35. N-alkylation typically reduces the higher pKa value slightly.	[8] [9]

Solubility Profile of 1-(1-Phenylethyl)piperazine

While extensive quantitative data for the free base is not widely published, a qualitative and semi-quantitative profile can be constructed from available information and the behavior of similar piperazine derivatives. The hydrochloride salt form is often used to enhance aqueous solubility.

Solvent	Solvent Type	Observed Solubility	Reference / Rationale
Water	Polar Protic	Insoluble to sparingly soluble (as free base).	The large non-polar phenylethyl group counteracts the polarity of the piperazine ring.
Aqueous HCl (5%)	Polar Protic (Acidic)	Soluble (as hydrochloride salt).	The basic nitrogen atoms are protonated to form a soluble salt, a common characteristic of amines. [13]
Aqueous NaOH (5%)	Polar Protic (Basic)	Insoluble.	The compound remains in its non-polar free base form, which has low aqueous solubility. [7]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble. The hydrochloride salt is highly soluble (250 mg/mL).	[14] [15]
Ethanol / Methanol	Polar Protic	Soluble.	Piperazine and its derivatives are generally soluble in alcohols. [4] [16] [17]
Chloroform	Moderately Polar	Soluble.	Chloroform is a good solvent for many amines; it is used for extraction of similar compounds. [18]
Hexane / Diethyl Ether	Non-polar	Sparingly soluble to insoluble.	While the phenylethyl group provides non-polar character, the

polar piperazine ring
limits solubility in
highly non-polar
solvents.[\[17\]](#)[\[19\]](#)



Formulation (10% DMSO, 90% Corn Oil)	In vivo Vehicle	≥ 2.08 mg/mL (as HCl salt).	[14]
Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)	In vivo Vehicle	≥ 2.08 mg/mL (as HCl salt).	[14]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to characterizing the solubility of **1-(1-phenylethyl)piperazine**.

Diagram: General Workflow for Solubility Assessment

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(1-Phenylethyl)piperazine | 69628-75-7 [smolecule.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. biosynce.com [biosynce.com]
- 5. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uregina.ca [uregina.ca]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 11. 1-(1-Phenylethyl)piperazine | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Phenethylpiperazine | C12H18N2 | CID 79214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Piperazine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility of 1-(1-Phenylethyl)piperazine in different solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2491723#solubility-of-1-1-phenylethyl-piperazine-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com